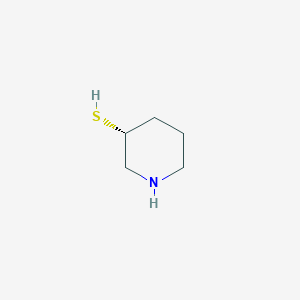
(R)-Piperidine-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-Piperidine-3-thiol is a chiral sulfur-containing heterocyclic compound It features a piperidine ring with a thiol group attached to the third carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ®-Piperidine-3-thiol typically involves the following steps:
Starting Material: The synthesis often begins with commercially available piperidine derivatives.
Thiol Introduction: The thiol group can be introduced via nucleophilic substitution reactions using thiolating agents such as thiourea or hydrogen sulfide.
Chirality Induction: The chiral center at the third carbon can be introduced using chiral catalysts or starting materials.
Industrial Production Methods: In industrial settings, the production of ®-Piperidine-3-thiol may involve:
Catalytic Hydrogenation: Using catalysts like palladium on carbon to reduce precursor compounds.
High-Pressure Reactions: Conducting reactions under high pressure to increase yield and efficiency.
Purification: Employing techniques such as distillation or crystallization to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions: ®-Piperidine-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or sodium periodate.
Reduction: Reduction reactions can convert the thiol group to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups in the molecule.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, sodium periodate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Thiourea, hydrogen sulfide.
Major Products:
Disulfides: Formed through oxidation.
Sulfides: Formed through reduction.
Substituted Piperidines: Formed through nucleophilic substitution.
Aplicaciones Científicas De Investigación
®-Piperidine-3-thiol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its thiol group, which can interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including as an antioxidant or in drug design.
Industry: Utilized in the production of materials with specific properties, such as polymers or catalysts.
Mecanismo De Acción
The mechanism of action of ®-Piperidine-3-thiol involves its thiol group, which can:
Interact with Enzymes: The thiol group can form covalent bonds with enzyme active sites, potentially inhibiting or modifying enzyme activity.
Redox Reactions: Participate in redox reactions, acting as an antioxidant by neutralizing reactive oxygen species.
Molecular Targets: The compound can target specific proteins or nucleic acids, affecting their function and stability.
Comparación Con Compuestos Similares
Piperidine-3-thiol: The non-chiral version of the compound.
Piperidine-4-thiol: A similar compound with the thiol group on the fourth carbon.
Thiopyridine: A sulfur-containing heterocycle with a different ring structure.
Uniqueness: ®-Piperidine-3-thiol is unique due to its chiral center, which can impart specific stereochemical properties and biological activities not found in its non-chiral or differently substituted counterparts.
Propiedades
Fórmula molecular |
C5H11NS |
|---|---|
Peso molecular |
117.22 g/mol |
Nombre IUPAC |
(3R)-piperidine-3-thiol |
InChI |
InChI=1S/C5H11NS/c7-5-2-1-3-6-4-5/h5-7H,1-4H2/t5-/m1/s1 |
Clave InChI |
CJZCQFMMGIXMNU-RXMQYKEDSA-N |
SMILES isomérico |
C1C[C@H](CNC1)S |
SMILES canónico |
C1CC(CNC1)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


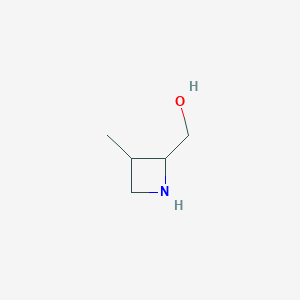
![Benzyl 2-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13467763.png)
![Methyl[(2-methylquinolin-4-yl)methyl]amine dihydrochloride](/img/structure/B13467773.png)
![2-[[1-(6-Nitrobenzo[d][1,3]dioxol-5-yl)ethyl]thio]ethanol](/img/structure/B13467791.png)
![tert-butyl N-{[1-(aminomethyl)bicyclo[2.1.1]hexan-2-yl]methyl}carbamate](/img/structure/B13467799.png)

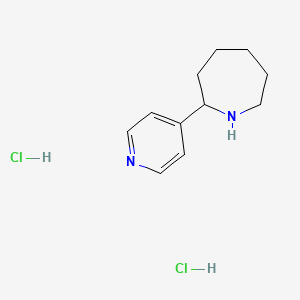
![rac-(3R,5R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-(trifluoromethyl)oxolane-3-carboxylic acid](/img/structure/B13467809.png)

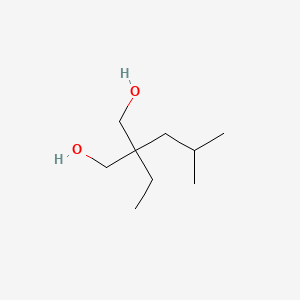
![1-(2,6-Dioxopiperidin-3-yl)-2-oxo-1,2-dihydrobenzo[cd]indole-5-carboxylic acid](/img/structure/B13467823.png)
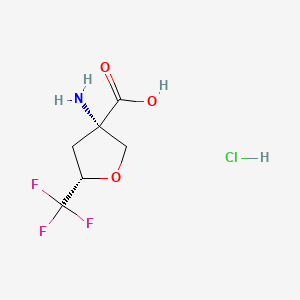
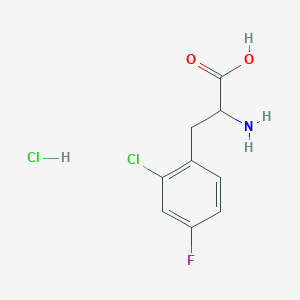
![Methyl 2-[1-(2-phenylethyl)azetidin-3-yl]acetate](/img/structure/B13467845.png)
